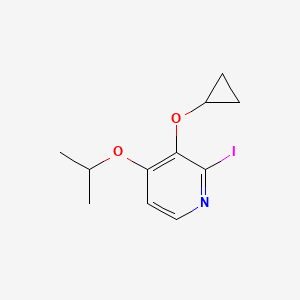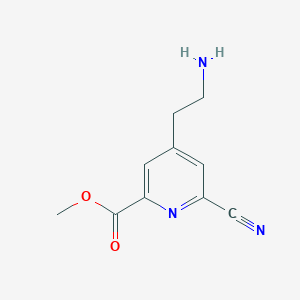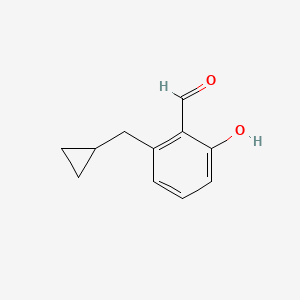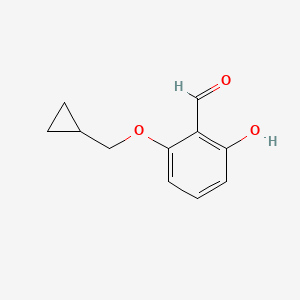
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a cyclopropylmethoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.
Cyclopropylmethoxy Substitution: The hydroxyl group of 2-hydroxybenzaldehyde is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 2-(Cyclopropylmethoxy)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 2-(Cyclopropylmethoxy)-6-hydroxybenzoic acid.
Reduction: 2-(Cyclopropylmethoxy)-6-hydroxybenzyl alcohol.
Substitution: 2-(Cyclopropylmethoxy)-6-chlorobenzaldehyde.
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the final pharmaceutical compound derived from it.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the hydroxyl group at the 6-position.
6-Hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group.
2-Hydroxybenzaldehyde: Lacks both the cyclopropylmethoxy group and the hydroxyl group at the 6-position.
Uniqueness
2-(Cyclopropylmethoxy)-6-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,6,8,13H,4-5,7H2 |
InChI Key |
NIWXAZJCJVOALD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


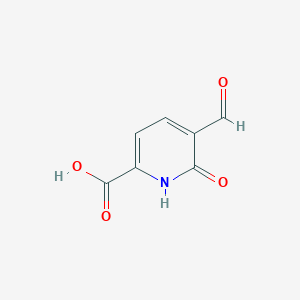
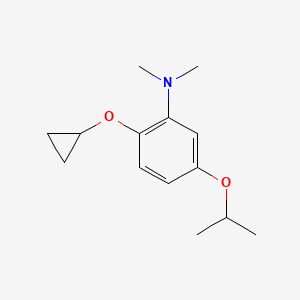
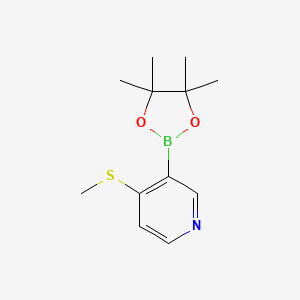
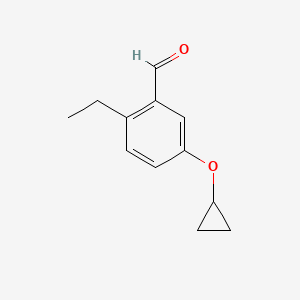
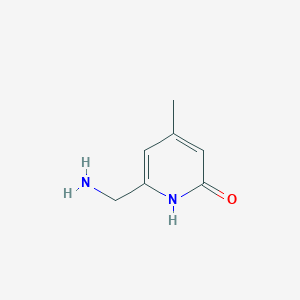
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
